Pentachlorophenol-13C6
Overview
Description
Pentachlorophenol-13C6 is a stable isotope-labelled compound with the linear formula 13C6Cl5OH . It is commonly used in agriculture and has a molecular weight of 272.29 .
Synthesis Analysis
Pentachlorophenol and other chlorinated phenols can be analyzed in biological samples using gas chromatographic (GC) and liquid chromatographic (LC)–mass spectrometric (MS) methods . After adding an internal standard, the samples are hydrolyzed with sulfuric acid to release free phenols .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO [13c]1 [13c] (Cl) [13c] (Cl) [13c] (Cl) [13c] (Cl) [13c]1Cl
. Chemical Reactions Analysis
This compound can be detected using an anodic electrochemiluminescence system, which utilizes nitrogen-doped graphene quantum dots as a co-reactant . This system provides a highly sensitive and stable method for detecting this compound .Scientific Research Applications
Analytical Method Development
Kawaguchi et al. (2005) developed a method for determining trace amounts of chlorophenols, including pentachlorophenol (PCP), in various samples like tap water, river water, and human urine. They used pentachlorophenol-13C6 as a surrogate standard for accurate and sensitive detection. This method demonstrated high recoveries and was noted for its simplicity and selectivity (Kawaguchi et al., 2005).
Environmental and Health Impact Studies
Cooper and Jones (2008) reviewed the impact of pentachlorophenol exposure, especially its link to hematopoietic cancers. The study highlighted the importance of differentiating the effects of PCP from its contaminants. PCP was classified as a possible human carcinogen by the International Agency for Research on Cancer (Cooper & Jones, 2008).
Treatment and Remediation Techniques
Jou (2008) investigated the degradation of PCP using zero-valence iron and microwave energy. This method showed high efficiency in removing PCP, offering a potentially cost-effective and environmentally friendly solution for industrial solvent degradation (Jou, 2008).
Toxicology and Risk Assessment
McConnell et al. (1991) conducted toxicology and carcinogenesis studies on pentachlorophenol in mice. The study provided insights into the compound's potential carcinogenic effects in multiple organs/systems, suggesting that PCP itself, rather than its contaminants, is responsible for these effects (McConnell et al., 1991).
Textile Industry Application
Yang Jing (2010) developed a liquid chromatography-isotope dilution mass spectrometry method for determining trace amounts of PCP in cotton textiles. This method provided sensitive, fast, and accurate analysis, crucial for ensuring safety in textile products (Yang Jing, 2010).
Groundwater Bioremediation
Yang and Lee (2008) explored the use of immobilized Sphingomonas cells in bioremediating PCP-contaminated groundwater. Their research showed that this method could effectively remove PCP, providing a viable solution for treating contaminated groundwater (Yang & Lee, 2008).
Mechanism of Action
Target of Action
Pentachlorophenol-13C6, a variant of Pentachlorophenol (PCP), primarily targets the respiratory system . It is known to interact with mitochondrial proteins, leading to uncoupling of oxidative phosphorylation .
Mode of Action
This compound interacts with its targets, causing a disruption in the normal functioning of the respiratory system . It binds to mitochondrial proteins, leading to the uncoupling of oxidative phosphorylation . This interaction results in changes at the cellular level, affecting the energy production process within the cell.
Biochemical Pathways
This compound affects various biochemical pathways. It is known to be degraded and biotransformed by various microorganisms, including certain bacteria, fungi, and algae . These organisms have shown promising PCP biodegradation and detoxification potential, affecting the pathways related to these processes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is excreted in the urine, conjugated to glucuronic acid . The elimination half-life of this compound is approximately 17-20 days . The long elimination half-life is due to its high plasma protein binding (>96%) and tubular reabsorption .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve disruption of the respiratory system . It also causes skin irritation, serious eye irritation, and may be fatal if swallowed and enters airways .
Safety and Hazards
Pentachlorophenol-13C6 is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 2, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is considered dangerous with various hazard statements including H301 + H311 - H315 - H319 - H330 - H335 - H351 - H410 .
Biochemical Analysis
Biochemical Properties
Pentachlorophenol-13C6 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit oxidative phosphorylation by uncoupling the electron transport chain, which disrupts ATP synthesis. This compound interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in its metabolism and detoxification. Additionally, this compound can bind to proteins and disrupt their normal function, leading to altered cellular processes .
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This compound also affects cell signaling pathways, including those involved in apoptosis and inflammation. This compound can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to and inhibit specific biomolecules. It acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane, which inhibits ATP synthesis. This compound can also inhibit enzymes such as cytochrome P450 monooxygenases, leading to the accumulation of toxic metabolites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild toxicity, including oxidative stress and inflammation. At high doses, this compound can induce severe toxicity, including liver and kidney damage, neurotoxicity, and immunotoxicity. Threshold effects have been observed, where certain doses lead to significant changes in cellular and physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its biotransformation by cytochrome P450 monooxygenases. These enzymes catalyze the hydroxylation of this compound, leading to the formation of less toxic metabolites that can be further conjugated and excreted. The compound can also affect metabolic flux by altering the activity of key enzymes involved in energy production and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue affinity, and metabolic activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria, cytoplasm, and nucleus. Its activity and function can be influenced by its subcellular localization. For example, in the mitochondria, this compound can disrupt oxidative phosphorylation, leading to decreased ATP production. In the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Properties
IUPAC Name |
2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUPBVBPLAPZRR-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483529 | |
Record name | Pentachlorophenol-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85380-74-1 | |
Record name | Pentachlorophenol-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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